2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride
CAS No.:
Cat. No.: VC18851262
Molecular Formula: C10H10ClN3O3
Molecular Weight: 255.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10ClN3O3 |
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Molecular Weight | 255.66 g/mol |
IUPAC Name | N-methyl-2-(4-nitrophenyl)-1,3-oxazol-4-amine;hydrochloride |
Standard InChI | InChI=1S/C10H9N3O3.ClH/c1-11-9-6-16-10(12-9)7-2-4-8(5-3-7)13(14)15;/h2-6,11H,1H3;1H |
Standard InChI Key | PHHCHLPNMMCMCB-UHFFFAOYSA-N |
Canonical SMILES | CNC1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Introduction
Structural and Nomenclature Analysis of 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine Hydrochloride
Molecular Architecture
The compound features a central oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—with a 4-nitrophenyl group at the 2-position and a methylamine group at the 4-position, stabilized as a hydrochloride salt. The oxazole ring contributes to the molecule’s planar geometry, while the nitro group introduces significant electron-withdrawing effects, influencing both reactivity and intermolecular interactions . The methylamine hydrochloride moiety enhances solubility in polar solvents, a critical factor for pharmaceutical applications.
Molecular Formula:
Molecular Weight: 255.66 g/mol (calculated).
Nomenclature
The systematic name follows IUPAC guidelines:
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Oxazole core: Numbered such that the oxygen occupies position 1, and nitrogen position 3.
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Substituents: The 4-nitrophenyl group at position 2 and the methylamine hydrochloride group at position 4.
Synthetic Methodologies and Reaction Mechanisms
Precursor Synthesis
The synthesis of oxazole derivatives typically involves cyclization reactions. For example, 2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid (Source) is synthesized via cyclocondensation of glycine derivatives with aldehydes in acetic anhydride. Applying similar logic, the target compound could be synthesized through the following hypothetical steps:
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Formation of Oxazole Core:
Reaction of 4-nitrobenzaldehyde with a glycine derivative (e.g., -methylglycine) under cyclocondensation conditions (acetic anhydride, sodium acetate) to yield the oxazole intermediate . -
Introduction of Methylamine:
Nucleophilic substitution at the 4-position of the oxazole using methylamine, facilitated by a leaving group (e.g., chloride) introduced via prior functionalization. -
Salt Formation:
Treatment with hydrochloric acid to convert the free amine into its hydrochloride salt, improving stability and solubility .
Reaction Optimization
Key parameters include temperature control (100–120°C for cyclization), stoichiometric ratios, and catalyst selection (e.g., anhydrous sodium acetate) . Continuous flow reactors, as noted in Source, could enhance yield and purity in industrial-scale production.
Physicochemical Characterization
Physical Properties
Property | Value/Description |
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Appearance | Crystalline solid (hypothesized) |
Melting Point | ~110–120°C (estimated) |
Solubility | Soluble in DMSO, moderately in H₂O |
Density | 1.35–1.45 g/cm³ (predicted) |
Spectral Data
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FT-IR:
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¹H-NMR (DMSO-d₆):
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MS: Molecular ion peak at 255.66 (M⁺).
Biological Activities and Applications
Anticancer Activity
4-Methoxybenzylidene-oxazolones (Source ) demonstrate cytotoxicity against cancer cell lines. The nitro group in the target compound could induce reactive oxygen species (ROS), potentiating anticancer effects .
Antimicrobial Properties
Nitroaryl compounds often disrupt microbial electron transport chains. The oxazole ring’s planar structure may facilitate intercalation into microbial DNA.
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